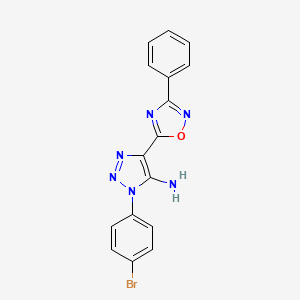

![molecular formula C23H21N5O3 B2629956 N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide CAS No. 1207047-87-7](/img/structure/B2629956.png)

N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines involves various catalysts . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” can be found in various databases .科学研究应用

Antimycobacterial Activity

Research has demonstrated the potential antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, suggesting a promising scaffold for developing new anti-TB agents. These compounds exhibit significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB), highlighting their potential in TB treatment strategies. The introduction of electron-donating groups and the exploration of various linkers, such as the piperazin-1-yl ethyl moiety, have been key in enhancing antimycobacterial efficacy, providing a foundation for further structure-activity relationship (SAR) studies (Kai Lv et al., 2017).

Synthesis of Polyfunctionalized Pyrroles and Thiophenes

Innovative synthetic approaches have been developed for creating densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions. This methodology enables the generation of highly substituted heterocycles with potential applications in medicinal chemistry and material science. The orthogonal synthesis strategies demonstrate high efficiency and selectivity, offering versatile tools for constructing complex molecular architectures (Ying Cheng et al., 2010).

QSAR Modelling for Antitubercular Agents

Quantitative structure-activity relationship (QSAR) modelling has been applied to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, predicting their biological activity against Mycobacterium tuberculosis. This computational approach provides insights into the molecular determinants of antitubercular efficacy, guiding the design of more potent inhibitors. The QSAR study underscores the importance of structural and chemical features in optimizing the antitubercular activity of these compounds, contributing to the development of new therapeutic options for tuberculosis (Mustapha Abdullahi et al., 2020).

Continuous Flow Synthesis

A breakthrough in the continuous flow synthesis of imidazo[1,2-a] heterocycles has been achieved, providing a more efficient and scalable method for producing these compounds. This advancement allows for the direct synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from readily available starting materials, streamlining the production process and enhancing the accessibility of these valuable heterocycles for further application in drug discovery and development (A. Herath et al., 2010).

未来方向

The future directions of research on “N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide” and related compounds could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, further studies could explore their potential therapeutic applications in various disease conditions .

属性

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-30-19-11-9-18(10-12-19)28-22(17-7-5-13-24-14-17)21(26-27-28)23(29)25-15-16-6-3-4-8-20(16)31-2/h3-14H,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLXJOLKQRIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)

![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

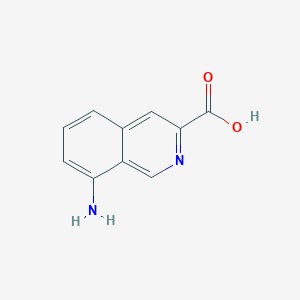

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)

![2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629889.png)